5-Bromo-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic organic compound with the molecular formula C8H6BrIN2. This compound is characterized by the presence of bromine, iodine, and methyl substituents on a pyrrolo[2,3-b]pyridine core. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine typically involves multi-step procedures starting from commercially available precursors. One common method involves the bromination and iodination of 6-methyl-1H-pyrrolo[2,3-b]pyridine. The reaction conditions often include the use of bromine and iodine reagents in the presence of catalysts or under specific temperature and solvent conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include large-scale bromination and iodination reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as organolithium or Grignard reagents are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often employed.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce biaryl or alkyne-linked compounds .
Scientific Research Applications
5-Bromo-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting kinase enzymes and other biological pathways.
Materials Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: It is employed in the design of chemical probes for studying biological processes and pathways.
Synthetic Chemistry: The compound is a versatile intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 5-Bromo-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites. The molecular targets and pathways involved can vary, but often include kinase enzymes and other signaling proteins .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine
- 6-Methyl-1H-pyrrolo[2,3-b]pyridine
- 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine
Uniqueness
5-Bromo-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both bromine and iodine substituents, which provide distinct reactivity and synthetic versatility. This combination of substituents allows for a wide range of chemical transformations and applications, making it a valuable compound in various research fields .
Properties
IUPAC Name |
5-bromo-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIN2/c1-4-6(9)2-5-7(10)3-11-8(5)12-4/h2-3H,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLDJMOMZDVFFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=CNC2=N1)I)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646855 |
Source
|
Record name | 5-Bromo-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.95 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000343-82-7 |
Source
|
Record name | 5-Bromo-3-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90646855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.